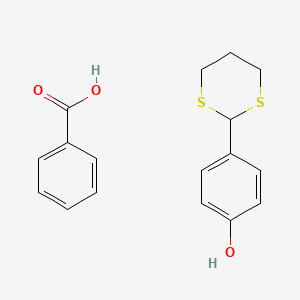
Benzoic acid;4-(1,3-dithian-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;4-(1,3-dithian-2-yl)phenol is an organic compound with the molecular formula C17H18O3S2 It is a derivative of benzoic acid and contains a 1,3-dithiane ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-(1,3-dithian-2-yl)phenol typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-(1,3-dithian-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The 1,3-dithiane ring can be reduced to form thiol or sulfide derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Scientific Research Applications
Benzoic acid;4-(1,3-dithian-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;4-(1,3-dithian-2-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The 1,3-dithiane ring and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid;4-(1,3-dithian-2-yl)phenol: Contains a 1,3-dithiane ring and phenol group.
4-(1,3-dithian-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
4-(1,3-dithian-2-yl)phenol: Lacks the benzoic acid moiety.
Uniqueness
This compound is unique due to the presence of both a 1,3-dithiane ring and a phenol group, which confer distinct chemical and biological properties
Properties
CAS No. |
586968-96-9 |
|---|---|
Molecular Formula |
C17H18O3S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
benzoic acid;4-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H12OS2.C7H6O2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;8-7(9)6-4-2-1-3-5-6/h2-5,10-11H,1,6-7H2;1-5H,(H,8,9) |
InChI Key |
FGUMNZZYYSFTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


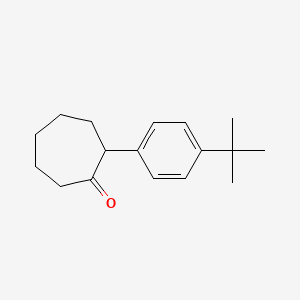
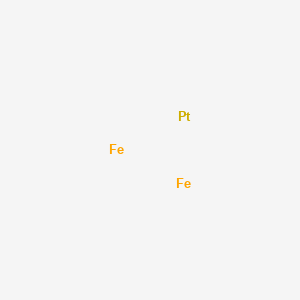
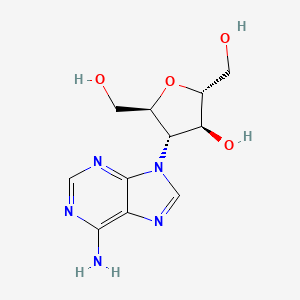
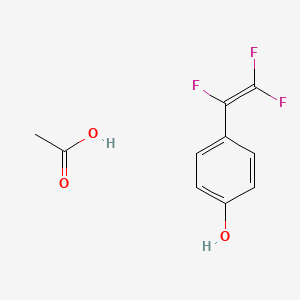
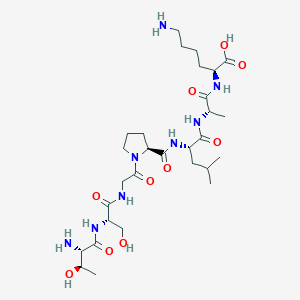

![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
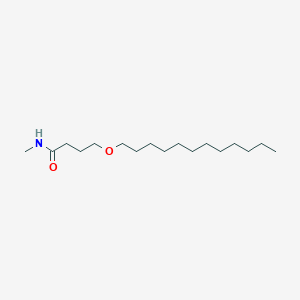
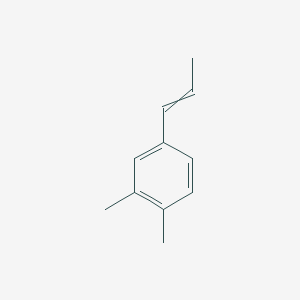
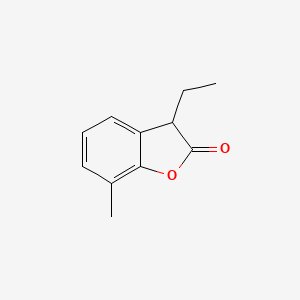
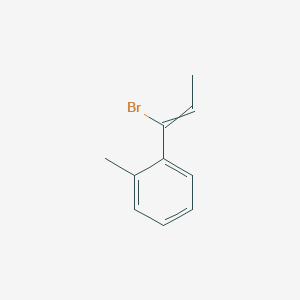
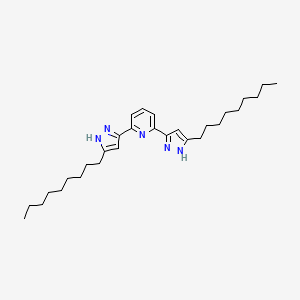
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
